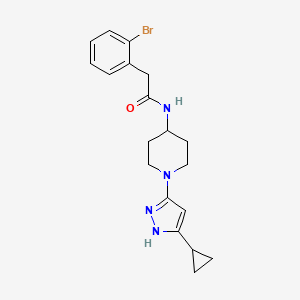
2-(2-bromophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-bromophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific research community. It is a potential drug candidate that has been studied for its therapeutic properties in various diseases.
Scientific Research Applications
Antitumor Activity
Research involving structurally related compounds has shown promising antitumor activity. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and investigated for their antitumor activity. Some of these compounds demonstrated inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017). This indicates that modifications of the core structure, as seen in the target compound, could yield new antitumor agents.
Antimicrobial Evaluation
Another study focused on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. This work highlights the versatility of incorporating different functional groups to target microbial infections, suggesting that the target compound could be modified for antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. This research presents the formation of complexes with metals and their potential therapeutic applications, including antioxidant properties, which could be relevant for the target compound (Chkirate et al., 2019).
Alzheimer's Disease Therapeutics
Compounds bearing structural similarities have been evaluated as selective and potent acetylcholinesterase (AChE) inhibitors, presenting a multifunctional therapeutic approach against Alzheimer's disease. This suggests potential avenues for developing the target compound into a neuroprotective or therapeutic agent for neurodegenerative diseases (Umar et al., 2019).
properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O/c20-16-4-2-1-3-14(16)11-19(25)21-15-7-9-24(10-8-15)18-12-17(22-23-18)13-5-6-13/h1-4,12-13,15H,5-11H2,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQUCCFAXBUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)
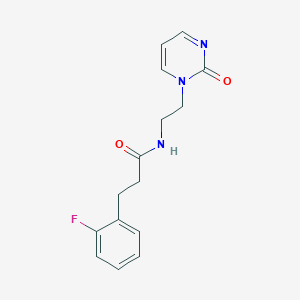
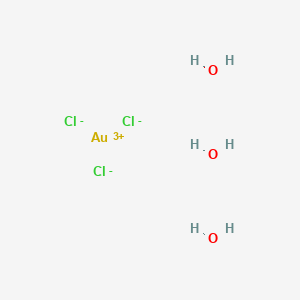
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
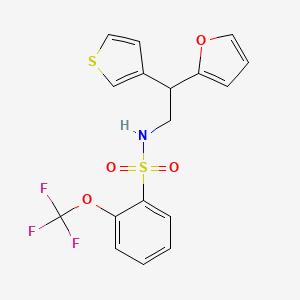
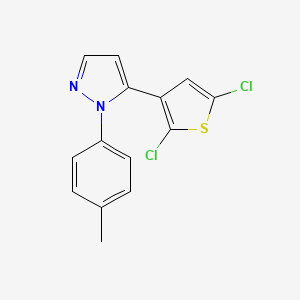
![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)
![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
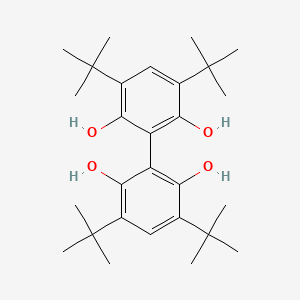
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)